Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride
Description
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a cyanomethyl substituent at the 4-position of the piperidine ring, alongside a methyl ester group.
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 4-(cyanomethyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-13-8(12)9(2-5-10)3-6-11-7-4-9;/h11H,2-4,6-7H2,1H3;1H |
InChI Key |
IFNWARPMTUFZLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)CC#N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride involves several steps. One common method includes the reaction of piperidine with cyanomethyl chloride in the presence of a base, followed by esterification with methanol. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Chemical Reactions Analysis
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride has the following chemical properties:
- Molecular Formula : C8H14ClN2O2
- Molecular Weight : 194.66 g/mol
- CAS Number : 7462-86-4
The synthesis of this compound typically involves the reaction of piperidine derivatives with cyanomethylating agents under controlled conditions, resulting in high yields of the desired product .
Biological Activities
This compound exhibits several biological activities that make it a subject of interest in various fields:
Antiviral Activity
Research indicates that derivatives of piperidine compounds, including this compound, have shown effectiveness as neuraminidase inhibitors. These inhibitors are crucial for treating viral infections such as influenza.
Anti-inflammatory Effects
Studies suggest that piperidine derivatives can modulate inflammatory pathways. For instance, certain compounds have demonstrated the ability to inhibit TNFα production in immune cells, potentially offering therapeutic avenues for inflammatory diseases.
Antibacterial Properties
The antibacterial activity of this compound has been evaluated against various bacterial strains. While some piperidine derivatives showed promising results against Gram-positive bacteria, further studies are necessary to establish the efficacy of this compound specifically .
Cancer Research
Recent studies have explored the role of this compound in cancer treatment. It has been shown to affect pathways associated with cancer cell growth and proliferation. For example, transcriptome analyses revealed that treatment with this compound resulted in significant changes in gene expression related to tumorigenesis .
Neurological Disorders
The compound has also been investigated for its potential use in treating neurological disorders by acting on specific receptors involved in neuroprotection and neuronal signaling pathways .
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral properties of piperidine derivatives, this compound was administered to infected cell cultures. The results indicated a significant reduction in viral load compared to untreated controls, highlighting its potential as a therapeutic agent against viral infections.
Case Study 2: Inflammation Reduction
Another study focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce cytokine production in vitro. The treatment led to a decrease in markers associated with inflammation, suggesting its potential utility in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biological processes and pathways. For example, it may inhibit protein kinase D, leading to alterations in cellular signaling and function .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations :
- Methyl piperidine-4-carboxylate hydrochloride is the closest analog, differing only by the absence of the cyanomethyl group. Its widespread use as a synthetic intermediate (e.g., in Donepezil synthesis ) suggests that the target compound may share similar reactivity in ester hydrolysis or nucleophilic substitution reactions.
- Ethyl piperidine-4-carboxylate hydrochloride demonstrates how ester chain length impacts lipophilicity and metabolic stability.
- Meperidine hydrochloride highlights the pharmacological significance of piperidine derivatives. Its 4-phenyl group and ethyl ester contribute to opioid receptor binding, whereas the cyanomethyl group in the target compound may favor different biological targets (e.g., enzymes or non-opioid receptors) .
Pharmacological and Functional Comparisons
Pharmacological Analogs
- Meperidine Hydrochloride: A Schedule II opioid analgesic, meperidine’s 4-phenyl group is critical for µ-opioid receptor affinity. The target compound’s cyanomethyl group, being smaller and electron-withdrawing, likely reduces opioid activity but may enhance interactions with enzymes (e.g., acetylcholinesterase in Donepezil analogs) .
- Norcarfentanil Hydrochloride: This fentanyl analog contains a phenyl-propionyl-amino substituent, which increases lipophilicity and CNS penetration. In contrast, the cyanomethyl group in the target compound could improve solubility or serve as a metabolic handle for prodrug strategies .
Physicochemical Properties
- Cyanomethyl vs. However, this may reduce membrane permeability .
- Ester Hydrolysis: Methyl esters hydrolyze faster than ethyl esters under physiological conditions. The electron-withdrawing cyanomethyl group may further accelerate ester hydrolysis, affecting drug stability .
Biological Activity
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is a common structural motif in various bioactive compounds. The presence of the cyanomethyl group enhances its reactivity and potential interaction with biological targets.
Molecular Formula: C₉H₁₃ClN₂O₂
Molecular Weight: 204.67 g/mol
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Initial studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in inflammatory responses and cellular signaling.
Key Mechanisms Identified:
- Inhibition of NLRP3 Inflammasome: Research indicates that compounds derived from piperidine structures can inhibit the NLRP3 inflammasome, which plays a critical role in the activation of inflammatory cytokines such as IL-1β. This inhibition can prevent pyroptosis, a form of programmed cell death associated with inflammation .
- Antimicrobial Activity: Preliminary studies have shown that similar piperidine derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various cell lines and biological targets.
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | Human Macrophages | 10 | 19.4% inhibition of IL-1β release |
| Study 2 | Cancer Cell Lines | 50 | Significant reduction in cell viability |
Case Studies
- Inflammation Model: In a model using LPS/ATP-stimulated human macrophages, this compound demonstrated concentration-dependent inhibition of IL-1β release, indicating its potential as an anti-inflammatory agent.
- Anticancer Potential: Compounds structurally related to methyl 4-(cyanomethyl)piperidine-4-carboxylate have shown promising results in inhibiting tumor growth in preclinical models, suggesting its utility in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperidine ring and the introduction of functional groups significantly affect the biological activity of these compounds. For instance, alterations in the position and type of substituents on the piperidine ring can enhance or diminish their inhibitory effects on target enzymes.
Key Findings:
- Compounds with electron-withdrawing groups (like cyano) tend to exhibit higher potency against inflammatory pathways.
- The introduction of bulky groups may hinder binding affinity to certain targets, leading to reduced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
